molecular formula C7H13NO5S B13542160 4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid

4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13542160
M. Wt: 223.25 g/mol
InChI Key: AFXVTCSUHUTPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxy group, a methylsulfonyl group, and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid involves several steps One common method includes the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl groupThe final step involves the carboxylation of the pyrrolidine ring to form the carboxylic acid group .

Industrial production methods typically involve optimizing these reactions to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

4-Methoxy-1-(methylsulfonyl)pyrrolidine-2-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-carboxylic acid: Lacks the methoxy and methylsulfonyl groups, resulting in different chemical properties and biological activities.

    1-Methylsulfonylpyrrolidine-2-carboxylic acid: Similar but lacks the methoxy group, affecting its reactivity and applications.

    4-Methoxypyrrolidine-2-carboxylic acid:

The presence of both methoxy and methylsulfonyl groups in this compound makes it unique, providing a combination of properties that can be exploited in various research and industrial applications.

Properties

Molecular Formula

C7H13NO5S

Molecular Weight

223.25 g/mol

IUPAC Name

4-methoxy-1-methylsulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO5S/c1-13-5-3-6(7(9)10)8(4-5)14(2,11)12/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

AFXVTCSUHUTPQJ-UHFFFAOYSA-N

Canonical SMILES

COC1CC(N(C1)S(=O)(=O)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.